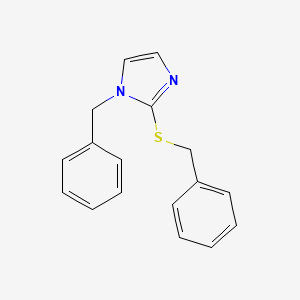
1-(3-methoxyphenyl)-4-(3-thienylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-4-(3-thienylmethyl)piperazine, commonly known as MeOPP, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
MeOPP acts as a serotonin-noradrenaline-dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in an overall increase in neurotransmission, leading to its potential therapeutic effects. MeOPP also acts as a partial agonist at 5-HT1A and 5-HT2A receptors, leading to its potential anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
MeOPP has been shown to have various biochemical and physiological effects, including increasing the levels of serotonin, dopamine, and noradrenaline in the brain, leading to its potential therapeutic effects. MeOPP has also been shown to modulate the reward pathway in the brain, leading to its potential use as a drug abuse treatment. Additionally, MeOPP has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
MeOPP has various advantages and limitations for lab experiments. One advantage is its unique chemical structure, which allows it to interact with various neurotransmitter systems, leading to its potential therapeutic effects. MeOPP also has a high purity and yield when synthesized using the Mannich reaction, making it suitable for large-scale production. However, one limitation is the lack of studies on its long-term effects, making it difficult to assess its safety for long-term use.
Orientations Futures
MeOPP has several potential future directions, including further studies on its potential therapeutic applications, including as an antidepressant, antipsychotic, and anxiolytic agent. Additionally, further studies on its potential use as a drug abuse treatment are needed. Further studies on its long-term effects are also needed to assess its safety for long-term use. Overall, MeOPP has significant potential as a therapeutic agent, and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Méthodes De Synthèse
MeOPP can be synthesized using various methods, including the Mannich reaction, reductive amination, and Suzuki-Miyaura coupling. The most common method involves the Mannich reaction between 3-methoxybenzaldehyde, thiomorpholine, and formaldehyde, followed by reduction with sodium borohydride. This method yields MeOPP in high purity and yield, making it suitable for large-scale production.
Applications De Recherche Scientifique
MeOPP has been extensively studied for its potential therapeutic applications, including as an antidepressant, antipsychotic, and anxiolytic agent. Its unique chemical structure allows it to interact with various neurotransmitter systems, including serotonin, dopamine, and noradrenaline, leading to its potential therapeutic effects. MeOPP has also been studied for its potential use as a drug abuse treatment, due to its ability to modulate the reward pathway in the brain.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-19-16-4-2-3-15(11-16)18-8-6-17(7-9-18)12-14-5-10-20-13-14/h2-5,10-11,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBONHTOGHWGNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-(3-thienylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)


![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)




![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)
![1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)


![3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5811846.png)
